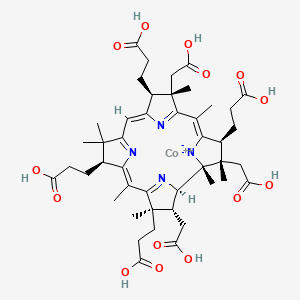

Cobyrinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cobyrinic acid, also known as this compound, is a useful research compound. Its molecular formula is C45H59CoN4O14+ and its molecular weight is 938.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Amidation Reactions Catalyzed by Cobyrinic Acid a,c-Diamide Synthetase (CbiA)

CbiA from Salmonella typhimurium mediates the ATP-dependent amidation of this compound’s a and c carboxylate groups, forming this compound a,c-diamide. This reaction is critical for advancing the corrinoid structure toward cobyric acid and ultimately vitamin B₁₂.

Key Features:

-

Substrate Specificity : CbiA utilizes glutamine or ammonia as nitrogen donors, with a strong preference for glutamine (Kₘ = 53 µM vs. 26,200 µM for ammonia) .

-

Sequential Amidation : The c -carboxylate is amidated first, followed by the a -carboxylate. Intermediate release into solution occurs after the first amidation .

-

ATP Activation : The reaction involves formation of a phosphorylated intermediate, confirmed by positional isotope exchange experiments using [γ-¹⁸O₄]-ATP .

Table 1: Kinetic Parameters of CbiA

| Substrate | Kₘ (µM) | Role in Reaction |

|---|---|---|

| This compound | 0.74 | Primary substrate |

| ATP | 2.7 | Energy source/activation |

| Glutamine | 53 | Nitrogen donor (preferred) |

| Ammonia | 26,200 | Alternative nitrogen donor |

Amidation of Carboxylates b, d, e, and g by Cobyric Acid Synthetase (CbiP)

CbiP catalyzes the ATP-dependent amidation of the remaining four carboxylates (b, d, e, g ) on adenosyl this compound a,c-diamide, producing cobyric acid.

Reaction Mechanism:

-

Strict Order : Wild-type CbiP follows a dissociative sequential pathway: e → d → b → g .

-

Intermediate Release : After each amidation, the intermediate dissociates and rebinds in a new orientation for the next reaction .

-

Partial Uncoupling : Glutamine hydrolysis (to generate NH₃) occurs 2.5× faster than ADP formation, indicating leakage of free ammonia .

Table 2: Amidation Order in Wild-Type vs. D146N Mutant CbiP

| Enzyme Variant | Amidation Sequence |

|---|---|

| Wild-Type CbiP | e → d → b → g |

| D146N Mutant CbiP | d → e → g → b (partial randomization) |

Structural and Mutational Insights

-

Active Site Residues : Mutations in conserved residues (e.g., D45N, D48N, E90Q) dramatically reduce catalytic activity, implicating these residues in substrate binding or phosphoryl transfer .

-

Mechanistic Flexibility : The D146N mutation disrupts the strict amidation order, suggesting Asp146 plays a role in orienting the substrate .

Biological Relevance

This compound’s stepwise amidation ensures efficient corrinoid biosynthesis with minimal enzymatic machinery. The dissociative mechanism allows a single enzyme (e.g., CbiA or CbiP) to catalyze multiple reactions by leveraging intermediate release and rebinding . This strategy minimizes metabolic intermediates in the cellular environment.

Unresolved Questions

属性

分子式 |

C45H59CoN4O14+ |

|---|---|

分子量 |

938.9 g/mol |

IUPAC 名称 |

cobalt(2+);3-[(1R,2S,3S,4Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-21-id-8-yl]propanoic acid |

InChI |

InChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+2/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

InChI 键 |

ZRAQEEAQQLYOBK-OKJGWHJPSA-M |

手性 SMILES |

C/C/1=C/2\[C@H]([C@]([C@@]([N-]2)([C@H]3[C@@H]([C@@](C(=N3)/C(=C\4/[C@H](C(C(=N4)/C=C\5/[C@H]([C@](C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)/C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |

规范 SMILES |

CC1=C2C(C(C([N-]2)(C3C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |

同义词 |

cobyrinic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。